Methyl 6-amino-1H-purine-2-carboxylate
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Overview
Description
Methyl 6-amino-1H-purine-2-carboxylate is a chemical compound with the molecular formula C7H7N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1H-purine-2-carboxylate typically involves the reaction of appropriate purine derivatives with methylating agents. One common method includes the reaction of 6-amino-1H-purine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-purine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties.
Scientific Research Applications
Methyl 6-amino-1H-purine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-amino-1H-purine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-purine-2-carboxylic acid: A precursor in the synthesis of methyl 6-amino-1H-purine-2-carboxylate.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A structurally similar compound with different substituents on the purine ring.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 6-amino-7H-purine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKIACILXQMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=N1)N=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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